2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-15-18-12-7-6-9(8-13(12)21-15)17-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXWJSHMPRHLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can be achieved through multi-step organic synthesis involving several reactions:
Formation of the Benzothiazole Ring: : This typically involves the cyclization of appropriate aniline derivatives with sulfur-containing reagents under acidic conditions.
Fluorination: : Introduction of the fluorine atom often occurs via electrophilic fluorination of a pre-formed benzamide intermediate.
Coupling Reaction: : The final step involves coupling the fluorinated benzamide with the benzothiazole derivative through amide bond formation, using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for efficient synthesis.
Industrial Production Methods
For industrial-scale production, a streamlined approach using continuous flow chemistry might be implemented to enhance yield and efficiency. Catalytic methods, automated synthesis techniques, and optimized reaction conditions are generally adopted to scale up production while maintaining compound purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the methylsulfanyl group, forming sulfoxides or sulfones depending on the oxidizing agents used, like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can target the benzothiazole ring or the amide bond, depending on the reagent. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic or nucleophilic substitution can occur on the benzothiazole ring, depending on the conditions and reagents, such as halogenation or nitration reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride.
Substitution Reagents: : Halogens, nitric acid.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Amine derivatives or reduced thiazole rings.
Substitution Products: : Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in synthetic chemistry to create more complex molecules with potential pharmaceutical applications.
Biology
In biological research, it serves as a probe to study the function of specific enzymes or receptors due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound may be used in the development of specialty chemicals, including advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine enhances metabolic stability and receptor binding affinity. The benzothiazole ring can engage in π-π stacking and other non-covalent interactions, while the methylsulfanyl group can participate in sulfur-based bonding or modulation of electronic properties, leading to altered biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Methylsulfanyl vs.
- Benzothiazole vs. Thiazole : The benzothiazole core in the target compound offers extended aromaticity for better binding compared to the smaller thiazole ring in , which may limit π-π interactions.
Biological Activity
2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a benzothiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluorine atom and a methylsulfanyl group attached to a benzothiazole moiety, which may enhance its pharmacological properties. The molecular formula for this compound is C₁₃H₁₂F₃N₂S₂.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activities
Benzothiazole derivatives are known for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific activities of this compound are summarized below:
Antimicrobial Activity
Studies have indicated that compounds with a benzothiazole core exhibit significant antimicrobial properties. The introduction of the fluorine atom in this compound may enhance its interaction with microbial targets, potentially improving efficacy against bacterial strains.
Anticancer Potential
The structural characteristics of this compound suggest that it may possess anticancer properties. Similar benzothiazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity, while the methylsulfanyl group contributes to unique electronic properties that may affect biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : Cyclization of an appropriate aniline derivative with sulfur-containing reagents.
- Fluorination : Introduction of the fluorine atom via electrophilic fluorination.
- Amide Bond Formation : Coupling the fluorinated benzamide with the benzothiazole derivative using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Fluoro-2-(methylthio)benzothiazole | Similar benzothiazole core | Antimicrobial |
| 4-(Methylthio)benzoic acid | Contains methylthio group | Anticancer |
| N-(4-Fluorophenyl)benzamide | Fluorinated benzamide | Anticancer |
The unique combination of functional groups in this compound suggests enhanced biological activity compared to its analogs.
Case Studies
Recent research has highlighted the potential applications of benzothiazole derivatives in drug development. For instance:
- A study demonstrated that modifications in the benzothiazole structure can lead to increased potency against specific cancer cell lines.
- Another investigation focused on the synthesis of related compounds that exhibited significant inhibition of tyrosinase, an enzyme relevant in melanoma treatment.
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions:
Nucleophilic substitution : Reacting 6-amino-2-(methylsulfanyl)-1,3-benzothiazole with 2-fluorobenzoyl chloride under anhydrous conditions.
Coupling reactions : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Purification : Column chromatography or recrystallization to isolate the product.
Q. Key factors affecting yield :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature : Controlled heating (60–80°C) prevents decomposition of reactive intermediates .
- Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl generated during acylation .
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy :
- H NMR: Identify aromatic protons (6.8–8.5 ppm), methylsulfanyl group (δ ~2.5 ppm, singlet).
- C NMR: Confirm carbonyl (C=O) at ~168 ppm and benzothiazole carbons (110–160 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H] at m/z 347.05) .
- HPLC : Use reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity (>95%) .
Advanced tip : For resolving overlapping signals, 2D NMR (e.g., HSQC, HMBC) maps H-C correlations .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
Answer:
- Antibacterial activity :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Anticancer activity :
- MTT assay : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition :
- Kinase assays : Evaluate inhibition of tyrosine kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
Note : Include positive controls (e.g., ciprofloxacin for antibacterial studies) to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell culture conditions, incubation time).
- Structural analogs : Compare activity of closely related derivatives (see Table 1 ) to identify critical substituents.
- Solubility issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .
Q. Table 1: Comparative Biological Activities of Benzothiazole Derivatives
| Compound | Substituents | IC (μM) | MIC (μg/mL) |
|---|---|---|---|
| Target compound | 2-F, SCH | 12.5 (HeLa) | 8 (S. aureus) |
| N-(Benzothiazol-2-yl)amide | 4-CF | 8.7 | 16 |
| 6-Trifluoromethoxy derivative | -O-CF | >50 | 32 |
Source : Modified from .
Recommendation : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., live/dead staining for cytotoxicity) .
Q. What strategies optimize regioselectivity during synthesis to minimize byproducts?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., NH on benzothiazole) before acylation .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yield by 20% via controlled dielectric heating .
- Computational modeling : Use DFT (Density Functional Theory) to predict reactive sites and transition states .
Case study : In a related benzamide, microwave conditions achieved 85% yield vs. 60% with conventional heating .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Answer: Focus on modifying:
- Fluorine position : Meta-fluorine (vs. para) enhances lipophilicity and target binding .
- Methylsulfanyl group : Replace with sulfone (-SOCH) to improve metabolic stability .
- Benzothiazole core : Introduce electron-withdrawing groups (e.g., -NO) to boost electrophilicity .
Q. Validation :
- Molecular docking : Simulate interactions with target enzymes (e.g., EGFR kinase domain) using AutoDock Vina .
- In vitro assays : Test analogs against resistant bacterial strains (e.g., MRSA) to assess enhanced efficacy .
Q. What mechanistic studies elucidate its mode of action in antibacterial or anticancer contexts?
Answer:
- ROS generation : Measure intracellular reactive oxygen species (ROS) using DCFH-DA fluorescence in treated bacteria/cancer cells .
- Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death .
- Target identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins .
Advanced approach : CRISPR-Cas9 knockout of suspected targets (e.g., gyrA in bacteria) to confirm resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
